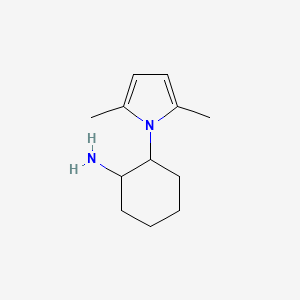

![molecular formula C10H10FN3S B12110098 4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-エチル-5-(2-フルオロフェニル)-4H-[1,2,4]トリアゾール-3-チオールは、1,2,4-トリアゾール類に属する複素環式化合物です。この化合物は、その多様な化学的性質と潜在的な生物活性により、大きな関心を集めています。

準備方法

合成経路と反応条件

4-エチル-5-(2-フルオロフェニル)-4H-[1,2,4]トリアゾール-3-チオールの合成には、通常、適切な前駆体を特定の反応条件下で環化させることが含まれます。一般的な方法の1つは、2-フルオロベンズアルデヒドとエチルヒドラジンカルボン酸エステルを反応させて中間体ヒドラゾンを形成させることです。 この中間体を、水酸化ナトリウムなどの塩基の存在下でチオ尿素を用いて環化することにより、目的のトリアゾール化合物を得ます .

工業的生産方法

4-エチル-5-(2-フルオロフェニル)-4H-[1,2,4]トリアゾール-3-チオールを含む1,2,4-トリアゾールの工業的生産では、多くの場合、同様の合成経路が用いられますが、より大規模に行われます。 連続フローリアクターの使用や反応条件の最適化により、生産プロセスの効率と収率を向上させることができます .

化学反応解析

反応の種類

4-エチル-5-(2-フルオロフェニル)-4H-[1,2,4]トリアゾール-3-チオールは、以下を含む様々な化学反応を起こします。

酸化: チオール基は、酸化されてジスルフィドやスルホン酸を形成することができます。

還元: トリアゾール環は、特定の条件下で還元されてジヒドロトリアゾールを形成することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムを酸化剤として使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムを還元反応に用いることができます。

生成される主な生成物

酸化: ジスルフィドやスルホン酸。

還元: ジヒドロトリアゾール。

置換: 様々な置換トリアゾール誘導体.

化学反応の分析

Types of Reactions

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

科学的研究の応用

4-エチル-5-(2-フルオロフェニル)-4H-[1,2,4]トリアゾール-3-チオールは、科学研究において幅広い応用範囲を持っています。

化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤としての可能性と抗菌作用について研究されています。

医学: 抗癌剤、抗ウイルス剤、抗真菌剤としての可能性が探求されています。

作用機序

4-エチル-5-(2-フルオロフェニル)-4H-[1,2,4]トリアゾール-3-チオールの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素や受容体と水素結合や他の非共有結合相互作用を形成することができ、それらの活性の阻害や調節につながります。 チオール基もレドックス反応に関与し、この化合物の生物学的効果に貢献しています .

類似化合物の比較

類似化合物

1,2,3-トリアゾール: 構造は似ていますが、環中の窒素原子の配置が異なります。

1,3,4-チアジアゾール: 環中に硫黄原子と窒素原子を含みますが、化学的性質が異なります。

ベンゾトリアゾール: ベンゼン環が縮合しており、反応性と用途が異なります.

独自性

4-エチル-5-(2-フルオロフェニル)-4H-[1,2,4]トリアゾール-3-チオールは、エチル基とフルオロフェニル基が置換しているため、化学的安定性と生物活性を高めています。 トリアゾール環とチオール基の組み合わせは、様々な分野でさらなる機能化と応用のための汎用性の高いプラットフォームを提供します .

類似化合物との比較

Similar Compounds

1,2,3-Triazoles: Similar in structure but differ in the arrangement of nitrogen atoms in the ring.

1,3,4-Thiadiazoles: Contain sulfur and nitrogen atoms in the ring but have different chemical properties.

Benzotriazoles: Contain a fused benzene ring, leading to different reactivity and applications.

Uniqueness

4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the ethyl and fluorophenyl substituents, which enhance its chemical stability and biological activity. The combination of the triazole ring and thiol group also provides a versatile platform for further functionalization and application in various fields .

特性

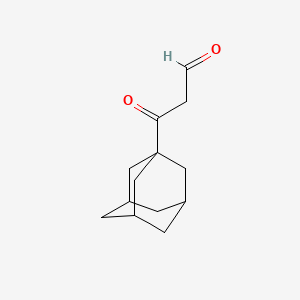

分子式 |

C10H10FN3S |

|---|---|

分子量 |

223.27 g/mol |

IUPAC名 |

4-ethyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15) |

InChIキー |

CVZSKGRWKHCTNP-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12110055.png)

![6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12110068.png)

![Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12110074.png)

![Benzoic acid, 2-[(4-bromobenzoyl)amino]-](/img/structure/B12110084.png)

![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)